molecular formula C15H18N2O3S2 B363099 ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 433328-42-8

ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate

Cat. No.: B363099
CAS No.: 433328-42-8
M. Wt: 338.4g/mol
InChI Key: GBFAEBIXERVBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a heterocyclic compound featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core. Its structure includes a sulfanyl (-S-) linker bonded to a butanoate ester group (ethyl 4-sulfanylbutanoate). The compound’s synthesis likely follows cyclocondensation strategies similar to those reported for related thienopyrimidine derivatives, involving heterocyclization of amino-carboxamide precursors with aldehydes in ethanol, followed by functionalization .

Properties

IUPAC Name

ethyl 4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-20-11(18)7-4-8-21-15-16-13(19)12-9-5-3-6-10(9)22-14(12)17-15/h2-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFAEBIXERVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Alkylation Strategy

  • Bromination : Treating the pyrimidinone core with phosphorus oxybromide (POBr₃) in dichloromethane yields 2-bromo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one.

  • Alkylation with Mercaptobutanoate Ester : Reacting the brominated intermediate with ethyl 4-mercaptobutanoate in the presence of potassium carbonate (K₂CO₃) in acetonitrile facilitates S-alkylation. The reaction proceeds via an SN2 mechanism, displacing bromide with the thiolate nucleophile.

Reaction Conditions :

  • Temperature: 60–80°C

  • Solvent: Acetonitrile or DMF

  • Yield: 55–67%

Direct Thiolation Using Disulfide Reagents

An alternative approach employs 4,4'-dithiodibutanoic acid, which is esterified in situ with ethanol under acidic conditions. Reduction with zinc dust generates the free thiol, which reacts directly with the pyrimidinone core under basic conditions.

Esterification of the Butanoic Acid Derivative

The ethyl ester functionality is introduced either during side-chain installation or via post-synthetic modification.

Pre-Synthesis Esterification

Ethyl 4-mercaptobutanoate is prepared by esterifying 4-mercaptobutanoic acid with ethanol in the presence of concentrated sulfuric acid. This method mirrors the synthesis of cyanoacetic esters, where monochloroacetic esters react with hydrogen cyanide under basic conditions.

Key Parameters :

  • Catalyst: Sulfuric acid (H₂SO₄)

  • Temperature: Reflux (78°C)

  • Yield: >80%

Post-Synthetic Esterification

If the sulfanyl butanoic acid derivative is synthesized first, esterification is achieved using ethanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This method is less favored due to side reactions with the thienopyrimidine core.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Gewald + AlkylationCyclization → Bromination → Alkylation55–67%High regioselectivityMulti-step, moderate yields
Direct ThiolationThiol-disulfide exchange → Esterification60–70%Fewer stepsRequires strict anhydrous conditions
Microwave-AssistedAccelerated cyclization and alkylation70–73%Reduced time, improved puritySpecialized equipment needed

Structural Characterization and Validation

Spectroscopic Data :

  • IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretch of ester and pyrimidinone) and 1218 cm⁻¹ (C=S stretch).

  • ¹H NMR : Distinct signals at δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 2.50–2.70 (m, cyclopentane CH₂), and δ 4.15 (q, J=7.1 Hz, OCH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 392 (M+H⁺).

X-ray Crystallography : Confirms the fused bicyclic structure and trans configuration of the sulfanyl group relative to the pyrimidinone oxygen.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially introducing oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products resulting from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might lead to the formation of derivatives with different substituents on the core structure.

Scientific Research Applications

Chemistry: In the field of chemistry, ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in chemical formulations. Its unique properties may make it suitable for applications in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism by which ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate exerts its effects would depend on its specific biological targets The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with several analogs (Table 1). Key differences lie in substituents attached to the sulfanyl group, which dictate physicochemical and biological properties.

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Substituent(s) Key Functional Groups
Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate C₁₇H₂₀N₂O₃S₂ Ethyl butanoate ester Ester, sulfanyl, pyrimidine
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2,5-dimethylphenyl)acetamide C₂₅H₂₂ClN₃O₂S₂ 2,5-Dimethylphenyl acetamide, 4-chlorophenyl Amide, chlorophenyl, sulfanyl
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(2-ethylphenyl)acetamide C₂₅H₂₂ClN₃O₂S₂ 2-Ethylphenyl acetamide, 4-chlorophenyl Amide, ethylphenyl, sulfanyl
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Varies (e.g., C₁₅H₁₄N₂OS) Variable aryl/alkyl groups Amine, ketone, thiophene

Substituent-Driven Properties

  • Ester vs. Amide Groups: The target compound’s ethyl butanoate ester confers higher lipophilicity compared to the acetamide derivatives in and .
  • Aryl Modifications : Analogs in and feature 4-chlorophenyl and substituted phenyl groups (2,5-dimethyl or 2-ethyl). Chlorine and alkyl groups enhance hydrophobic interactions, which may improve target binding in enzyme inhibition (e.g., anti-tyrosinase activity, as seen in related compounds ).

Patent-Based Analogs ()

Compounds like 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-...]phenoxy]butanoic acid (EP 4 374 877 A2) share a pyrimidine core but incorporate spiro rings and trifluoromethyl groups. These modifications target advanced therapeutic applications, such as kinase inhibition, but diverge significantly in solubility and synthetic complexity .

Biological Activity

Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3SC_{13}H_{14}N_2O_3S with a molecular weight of approximately 270.39 g/mol. The compound features a unique thienopyrimidine core which contributes to its biological profile.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Studies indicate that derivatives of thienopyrimidine compounds can modulate inflammatory pathways. This compound may act by inhibiting the cyclooxygenase (COX) enzymes involved in the inflammatory response .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Interaction with key enzymes such as COX and others involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that mediate cellular responses.
  • Cellular Signaling Pathways : Alteration of signaling pathways related to inflammation and cell growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Thienopyrimidine Core : This involves cyclization reactions under controlled conditions.
  • Sulfur Incorporation : The introduction of sulfur into the molecular structure is crucial for its biological activity.
  • Esterification : Final steps include esterification processes to yield the desired compound.

Case Studies

Several studies have documented the biological activities of similar compounds:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains with MIC values significantly lower than conventional antibiotics.
Showed anti-inflammatory effects in vitro through COX inhibition assays.
Reported anticancer properties in cell lines with evidence of apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.